2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1E)-(2-nitrophenyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an aceto-hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective hydroxylation of the pyrazole ring, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Acetohydrazide Moiety: The acetohydrazide group is synthesized by reacting acetic anhydride with hydrazine hydrate, followed by purification.
Condensation with 2-Nitrobenzaldehyde: The final step involves the condensation of the synthesized pyrazole derivative with 2-nitrobenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
While the laboratory synthesis of 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the synthesis process to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE shares structural similarities with other pyrazole derivatives, such as 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE and 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE.
Uniqueness: The presence of the nitrophenyl group in 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11N5O4 |
---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide |
InChI |
InChI=1S/C12H11N5O4/c18-11(5-9-6-12(19)16-14-9)15-13-7-8-3-1-2-4-10(8)17(20)21/h1-4,6-7H,5H2,(H,15,18)(H2,14,16,19)/b13-7+ |
InChI Key |
SASSENLLJXZSJB-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC(=O)NN2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC(=O)NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.